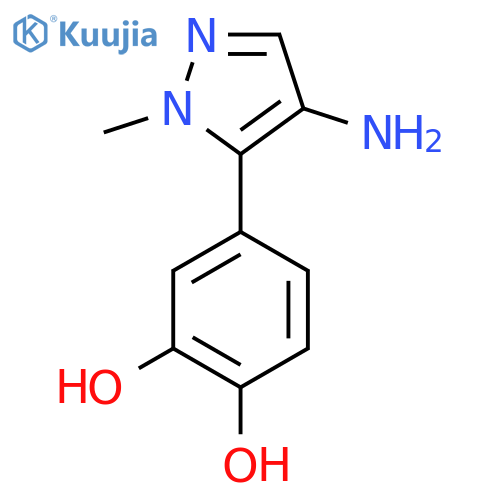

Cas no 2229314-93-4 (4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol)

4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol

- EN300-1823895

- 2229314-93-4

-

- インチ: 1S/C10H11N3O2/c1-13-10(7(11)5-12-13)6-2-3-8(14)9(15)4-6/h2-5,14-15H,11H2,1H3

- InChIKey: KKQAOHVILCYORI-UHFFFAOYSA-N

- ほほえんだ: OC1=C(C=CC(=C1)C1=C(C=NN1C)N)O

計算された属性

- せいみつぶんしりょう: 205.085126602g/mol

- どういたいしつりょう: 205.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1823895-0.25g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol |

2229314-93-4 | 0.25g |

$1117.0 | 2023-09-19 | ||

| Enamine | EN300-1823895-5g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol |

2229314-93-4 | 5g |

$3520.0 | 2023-09-19 | ||

| Enamine | EN300-1823895-10.0g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol |

2229314-93-4 | 10g |

$5221.0 | 2023-06-03 | ||

| Enamine | EN300-1823895-0.5g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol |

2229314-93-4 | 0.5g |

$1165.0 | 2023-09-19 | ||

| Enamine | EN300-1823895-0.05g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol |

2229314-93-4 | 0.05g |

$1020.0 | 2023-09-19 | ||

| Enamine | EN300-1823895-2.5g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol |

2229314-93-4 | 2.5g |

$2379.0 | 2023-09-19 | ||

| Enamine | EN300-1823895-10g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol |

2229314-93-4 | 10g |

$5221.0 | 2023-09-19 | ||

| Enamine | EN300-1823895-0.1g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol |

2229314-93-4 | 0.1g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1823895-1.0g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol |

2229314-93-4 | 1g |

$1214.0 | 2023-06-03 | ||

| Enamine | EN300-1823895-5.0g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol |

2229314-93-4 | 5g |

$3520.0 | 2023-06-03 |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol 関連文献

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

3. Back matter

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

10. Cancer antigen 125 detection using the plasmon resonance scattering properties of gold nanorods†Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diolに関する追加情報

Professional Introduction to Compound with CAS No. 2229314-93-4 and Product Name: 4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol

The compound with the CAS number 2229314-93-4 and the product name 4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure incorporates a benzene ring diol moiety linked to a pyrazole derivative, which is a well-documented scaffold in the design of bioactive molecules.

In recent years, there has been a growing interest in heterocyclic compounds, particularly those incorporating pyrazole rings, due to their diverse biological activities. The presence of the 4-amino-1-methyl-1H-pyrazol-5-yl substituent in this compound not only contributes to its structural complexity but also enhances its pharmacological profile. This substituent is known to exhibit properties that make it suitable for further functionalization, enabling the synthesis of more sophisticated derivatives with tailored biological activities.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of novel therapeutic agents. The benzene-1,2-diol moiety is a key pharmacophore that has been extensively studied for its role in various biological processes. Its ability to interact with biological targets makes it an attractive component in the development of drugs targeting metabolic disorders, inflammatory conditions, and even certain types of cancer. The combination of this moiety with the pyrazole ring creates a versatile platform for drug discovery.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific derivative present in this compound, 4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol, has been investigated for its potential to modulate key biological pathways. For instance, preliminary research suggests that it may interfere with enzyme activity involved in cell proliferation and survival, making it a candidate for further exploration as an anticancer agent.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex framework efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been utilized to form the key bonds within the molecule. These synthetic approaches not only highlight the sophistication of modern organic chemistry but also underscore the importance of meticulous planning in drug development.

The pharmacological evaluation of 4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory responses. This finding aligns with current trends in drug development, where modulating inflammatory pathways is crucial for treating chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary animal models have shown promising results regarding its potential efficacy in reducing inflammation without significant side effects.

Another area of interest is the compound's potential as an antioxidant agent. The presence of both hydroxyl groups on the benzene ring enhances its ability to scavenge free radicals and protect cells from oxidative damage. Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Therefore, compounds like 4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol could serve as valuable candidates for therapeutic intervention.

The structural versatility of this compound also opens up possibilities for designing analogs with enhanced properties. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its biological activity to target specific diseases more effectively. This flexibility is a hallmark of modern drug discovery strategies, where lead optimization plays a critical role in developing effective therapeutics.

In conclusion, 4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive molecule for developing novel drugs targeting various diseases. As research continues to uncover new applications and refine synthetic methodologies, compounds like this are poised to play a significant role in advancing medical treatments.

2229314-93-4 (4-(4-amino-1-methyl-1H-pyrazol-5-yl)benzene-1,2-diol) 関連製品

- 876866-50-1(1-cyclopropanecarbonylpiperidine-4-carboxylic acid)

- 1492280-72-4(1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol)

- 2580099-34-7(rac-ethyl 2-(3R,5S)-2-oxa-7-azaspiro4.4nonan-3-ylacetate)

- 443355-42-8(N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide)

- 899356-74-2(4-(2-phenoxyphenyl)piperidine)

- 438015-36-2(2-amino-1-(4-propoxyphenyl)ethan-1-one)

- 2138419-30-2(5-(Fluorosulfonyl)-2-nitrobenzoic acid)

- 2411322-82-0((2E)-4-(dimethylamino)-N-{6-(dimethylamino)pyridin-3-ylmethyl}-N-methylbut-2-enamide)

- 2229166-25-8(3-methoxy-2-(1H-pyrazol-4-yl)pyridine)

- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)